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Compound of Interest

Compound Name: 2-HEXADECANONE

Cat. No.: B131148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-
hexadecanone and its analogs, focusing on their potential as therapeutic agents. The

information presented is based on available experimental data and established principles of

medicinal chemistry for long-chain aliphatic compounds.

Overview of Biological Activities
2-Hexadecanone, a saturated long-chain ketone, has demonstrated notable biological

activities, primarily as a hypocholesterolemic agent.[1] Its structural analogs, including other

long-chain ketones and alcohols, have also been investigated for various therapeutic

properties, including antibacterial and cytotoxic effects. Understanding the relationship between

the chemical structure of these molecules and their biological function is crucial for the rational

design of more potent and selective drug candidates.

Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-hexadecanone and its analogs is significantly influenced by three

key structural features: the position of the carbonyl group, the length of the alkyl chain, and the

presence of functional group variations.
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Studies on aliphatic ketones (C15-C18) have indicated that the position of the carbonyl group is

a critical determinant of hypocholesterolemic activity. Research in rat models has shown that

the maximum activity is achieved when the carbonyl group is located at the 2-position of the

alkyl chain.[1]

Key Observation:

2-Hexadecanone was found to significantly reduce serum cholesterol levels without

affecting triglyceride levels.[1]

Moving the carbonyl group to other positions within the alkyl chain is likely to decrease this

activity.

Alkyl Chain Length
The length of the alkyl chain plays a crucial role in the biological activity of long-chain aliphatic

compounds, particularly in their antibacterial properties. While direct SAR studies on a series of

2-alkanones with varying chain lengths are limited, data from long-chain fatty alcohols provide

valuable insights that can be extrapolated.

For instance, the antibacterial activity of 1-alkanols against Staphylococcus aureus shows a

clear dependence on chain length, with optimal activity observed for chain lengths between

C10 and C13.[2][3] Activity decreases for both shorter and longer chains. This "cutoff effect" is

a common phenomenon in the SAR of long-chain lipids and is attributed to a balance between

hydrophobicity (for membrane interaction) and aqueous solubility.

Inference for 2-Alkanone Analogs:

It is hypothesized that a similar parabolic relationship between alkyl chain length and

antibacterial activity exists for 2-alkanones.

The optimal chain length for antibacterial activity in 2-alkanones may differ from that of 1-

alkanols but is expected to be within a similar range.

Functional Group Variation: Ketone vs. Alcohol
The primary functional group significantly impacts the biological activity profile. The

corresponding alcohol analog of 2-hexadecanone, 2-hexadecanol, has been reported to
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possess antibacterial and cytotoxic properties.[4]

Comparative Activities:

Compound Functional Group Primary Reported Activity

2-Hexadecanone Ketone Hypocholesterolemic[1]

2-Hexadecanol Alcohol Antibacterial,[4] Cytotoxic[4]

This suggests that the ketone moiety in 2-hexadecanone is important for its cholesterol-

lowering effect, while the hydroxyl group in 2-hexadecanol is more critical for its antimicrobial

and cytotoxic actions.

Quantitative Data Summary
The following table summarizes the available quantitative data for 2-hexadecanone and

related compounds. It is important to note that direct comparative data under the same

experimental conditions is scarce.

Compoun
d

Class
Biologica
l Activity

Organism
/Cell Line

Metric Value
Referenc
e

2-

Hexadecan

one

Ketone
Hypochole

sterolemic
Rat

Serum

Cholesterol

Reduction

Significant [1]

1-

Dodecanol
Alcohol

Antibacteri

al
S. aureus MIC 8 µg/mL [3]

1-

Tridecanol
Alcohol

Antibacteri

al
S. aureus MIC 4 µg/mL [3]

1-

Hexadecan

ol

Alcohol
Antibacteri

al
S. aureus MIC 256 µg/mL [3]

MIC: Minimum Inhibitory Concentration
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Experimental Protocols
Detailed methodologies for key experiments cited or relevant to the activities of 2-
hexadecanone and its analogs are provided below.

In Vivo Hypocholesterolemic Activity Assay (Rat Model)
This protocol is based on the general procedures used for evaluating cholesterol-lowering

agents in rodents.

Animal Model: Male Sprague-Dawley rats.

Acclimatization: Animals are acclimatized for at least one week with free access to standard

chow and water.

Grouping: Rats are randomly divided into a control group and a treatment group (receiving 2-
hexadecanone).

Drug Administration: 2-Hexadecanone is dissolved in a suitable vehicle (e.g., corn oil) and

administered orally by gavage daily for a specified period (e.g., 14 days). The control group

receives the vehicle only.

Blood Collection: At the end of the treatment period, animals are fasted overnight, and blood

samples are collected via cardiac puncture under anesthesia.

Serum Analysis: Serum is separated by centrifugation. Total cholesterol and triglyceride

levels are determined using commercially available enzymatic kits.

Data Analysis: The mean serum cholesterol and triglyceride levels of the treatment group are

compared to the control group using appropriate statistical tests (e.g., t-test).

Antibacterial Susceptibility Testing (Broth Microdilution)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent.

Bacterial Strain: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus

ATCC 29213) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
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Compound Preparation: A stock solution of the test compound (e.g., 2-hexadecanol) is

prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the

broth medium in a 96-well microtiter plate.

Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of

approximately 5 x 10^5 CFU/mL.

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are

included.

Incubation: The plate is incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible bacterial growth.
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Caption: Key structural determinants of the biological activity of 2-hexadecanone and its

analogs.
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Caption: Workflow for in vivo screening of hypocholesterolemic agents.
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Conclusion
The structure-activity relationship of 2-hexadecanone and its analogs highlights the

importance of specific structural features in determining their biological activity profile. For

hypocholesterolemic activity, a long alkyl chain with a carbonyl group at the 2-position appears

to be optimal. In contrast, for antibacterial activity, the chain length is a critical parameter, and

the presence of a hydroxyl group, as in 2-hexadecanol, may be more favorable. Further

research involving the systematic synthesis and biological evaluation of a broader range of 2-
hexadecanone analogs is necessary to refine these SAR models and to elucidate the

underlying mechanisms of action, which could lead to the development of novel therapeutic

agents.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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